Methyl 3-(3-oxoazetidin-1-yl)benzoate
Description
Methyl 3-(3-oxoazetidin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-oxoazetidine ring at the meta position. This compound is of interest in medicinal chemistry due to the azetidinone’s prevalence in pharmacophores, such as β-lactam antibiotics and protease inhibitors. Its ester group enhances solubility and serves as a reactive handle for further derivatization.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(3-oxoazetidin-1-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9(5-8)12-6-10(13)7-12/h2-5H,6-7H2,1H3 |
InChI Key |
CMVDLJYZZUNTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Azetidinone vs. This may explain its hypothetical utility in enzyme inhibition versus the antiviral focus of the indole derivative.
Ester vs. Amide Linkages :
- The benzoate ester in the target compound offers greater hydrolytic stability than the amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which is more prone to enzymatic cleavage. However, the amide’s N,O-bidentate directing group enables metal coordination, making it superior for C–H activation reactions.
Solubility and Bioavailability: The azetidinone’s polar lactam ring likely reduces logP compared to the bromoindole analog, suggesting improved aqueous solubility. This aligns with trends seen in β-lactam antibiotics, where ring polarity enhances membrane penetration .
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